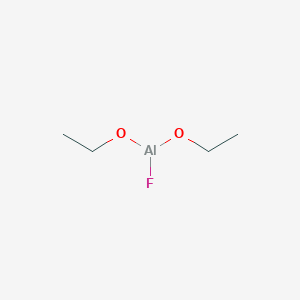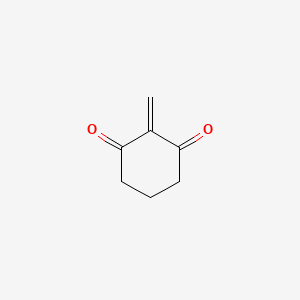![molecular formula C7H12S2 B14319261 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene CAS No. 112928-65-1](/img/no-structure.png)
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is a chemical compound that belongs to the class of dihydrothiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a methylsulfanyl group attached to an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrothiophene with a methylsulfanyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes.
科学的研究の応用
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-Methyl{5-[2-(methylsulfanyl)ethyl]-1,3,4-oxadiazol-2-yl}methanamine .
- 5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione .
- 5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol .
Uniqueness
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is unique due to its specific structural features, such as the presence of a thiophene ring and a methylsulfanyl group
特性
| 112928-65-1 | |
分子式 |
C7H12S2 |
分子量 |
160.3 g/mol |
IUPAC名 |
5-(2-methylsulfanylethyl)-2,3-dihydrothiophene |
InChI |
InChI=1S/C7H12S2/c1-8-6-4-7-3-2-5-9-7/h3H,2,4-6H2,1H3 |
InChIキー |
FOXOVWXWBSQQJN-UHFFFAOYSA-N |
正規SMILES |
CSCCC1=CCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)


![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)


